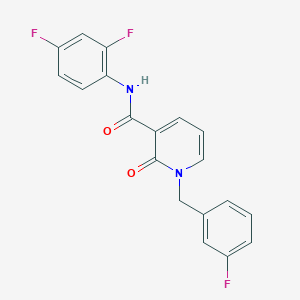

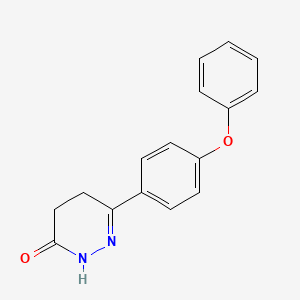

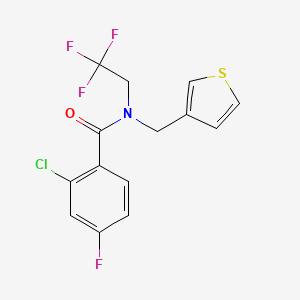

N-(2,4-difluorophenyl)-1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

カタログ番号 B2586141

CAS番号:

899947-61-6

分子量: 358.32

InChIキー: AFAMOWQMBYAUNO-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(2,4-difluorophenyl)-1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide” is a complex organic compound. It contains a dihydropyridine ring, which is a common structure in many pharmaceutical compounds . The compound also contains fluorine atoms, which can greatly influence the properties of organic compounds .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the dihydropyridine ring and the introduction of the fluorine atoms . The exact method would depend on the starting materials and the specific conditions required.Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the structure .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. The presence of the dihydropyridine ring and the fluorine atoms could make it reactive towards certain reagents .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure . The presence of the fluorine atoms could, for example, affect its polarity and hence its solubility in different solvents .科学的研究の応用

Metabolic and Disposition Studies

- Metabolic Analysis in Drug Discovery : The use of 19F-nuclear magnetic resonance (NMR) spectroscopy in drug discovery, particularly for studying the metabolism and disposition of HIV integrase inhibitors, is an area of research. This technique supports the selection of candidates for development and has been used to investigate compounds like MK-0518, a potent inhibitor in this series. The study explored the metabolic fate and excretion balance of these compounds in rats and dogs (Monteagudo et al., 2007).

Material Science and Polymer Chemistry

- Development of Aromatic Polyamides : Research in the field of polymer chemistry has seen the synthesis of aromatic polyamides based on bis(ether-carboxylic acid) or a dietheramine derived from tert-butylhydroquinone. These polyamides demonstrate high thermal stability and are soluble in various organic solvents, potentially useful for creating films and coatings (Yang et al., 1999).

Crystallography and Molecular Structure Analysis

- Analysis of Short C–H⋯F Interactions : The study of short C–H⋯F interactions involving the 2,5-difluorobenzene group in N-(difluorophenyl)benzamides and N-(phenyl)difluorobenzamides provides insights into the role of fluorine in molecular aggregation. This research is crucial for understanding the influence of fluorine substitution patterns on molecular structures (Mocilac et al., 2016).

Synthesis of Chiral Auxiliaries

- Development of Fluorine-Containing Chiral Auxiliaries : Research into the synthesis of new fluorine-containing chiral auxiliaries and their Ni II complexes for the asymmetric synthesis of amino acids shows the importance of fluorine in increasing reaction rates and stereoselectivities (Saghyan et al., 2010).

Antipathogenic Activity

- Synthesis and Antipathogenic Activity of Thiourea Derivatives : The synthesis and characterization of acylthioureas with various substituents, including fluorine atoms, have been explored for their potential as anti-microbial agents with antibiofilm properties. This research is significant for developing novel antimicrobial strategies (Limban et al., 2011).

Inhibitors in Cancer Therapy

- Discovery of Selective Met Kinase Inhibitors : Research has been conducted on the discovery of selective and orally efficacious inhibitors of the Met kinase superfamily, important in cancer therapy. This includes the development of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, which show promise for tumor stasis in clinical models (Schroeder et al., 2009).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-(2,4-difluorophenyl)-1-[(3-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13F3N2O2/c20-13-4-1-3-12(9-13)11-24-8-2-5-15(19(24)26)18(25)23-17-7-6-14(21)10-16(17)22/h1-10H,11H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFAMOWQMBYAUNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CN2C=CC=C(C2=O)C(=O)NC3=C(C=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,4-difluorophenyl)-1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![tert-Butyl 2-(aminomethyl)-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B2586059.png)

![2-[(4-Chlorophenyl)sulfonylmethyl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2586070.png)

![2-chloro-6-fluoro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide](/img/structure/B2586072.png)

![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2586074.png)

![6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone](/img/structure/B2586075.png)

![Methyl 2-methoxy-4-[3-(trifluoromethyl)phenyl]benzoate](/img/structure/B2586080.png)